ethyl 6-bromo-5-methoxy-1-phenyl-2-{phenyl[2-(piperidin-1-yl)ethyl]carbamoyl}-1H-indole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-methoxy-1-phenyl-2-{phenyl[2-(piperidin-1-yl)ethyl]carbamoyl}-1H-indole-3-carboxylate is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-methoxy-1-phenyl-2-{phenyl[2-(piperidin-1-yl)ethyl]carbamoyl}-1H-indole-3-carboxylate involves multiple steps of organic synthesisCommon reagents used in these reactions include brominating agents, methoxy group donors, and carbamoylating agents .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-methoxy-1-phenyl-2-{phenyl[2-(piperidin-1-yl)ethyl]carbamoyl}-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 6-bromo-5-methoxy-1-phenyl-2-{phenyl[2-(piperidin-1-yl)ethyl]carbamoyl}-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-methoxy-1-phenyl-2-{phenyl[2-(piperidin-1-yl)ethyl]carbamoyl}-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives .
Uniqueness
Ethyl 6-bromo-5-methoxy-1-phenyl-2-{phenyl[2-(piperidin-1-yl)ethyl]carbamoyl}-1H-indole-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it may exhibit different activities compared to other similar compounds .
Properties
Molecular Formula |
C32H34BrN3O4 |
---|---|
Molecular Weight |
604.5 g/mol |
IUPAC Name |
ethyl 6-bromo-5-methoxy-1-phenyl-2-[phenyl(2-piperidin-1-ylethyl)carbamoyl]indole-3-carboxylate |
InChI |
InChI=1S/C32H34BrN3O4/c1-3-40-32(38)29-25-21-28(39-2)26(33)22-27(25)36(24-15-9-5-10-16-24)30(29)31(37)35(23-13-7-4-8-14-23)20-19-34-17-11-6-12-18-34/h4-5,7-10,13-16,21-22H,3,6,11-12,17-20H2,1-2H3 |
InChI Key |
NMUHIGBBUQFVEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)C(=O)N(CCN4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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